Tetrafluorogermane

説明

Historical Context of Germanium Chemistry and Fluoride (B91410) Compounds

The journey of germanium chemistry began with the prediction of the element's existence in 1869 by Dmitri Mendeleev, who named it "ekasilicon". waferworld.comthoughtco.com Its formal discovery occurred in 1886 when German chemist Clemens Winkler isolated it from the mineral argyrodite. britannica.comwikipedia.org Following its discovery, research into germanium's compounds commenced, and Winkler himself synthesized several, including germanium fluorides. wikipedia.org Early investigations into the fluoride compounds of germanium, such as Tetrafluorogermane, in the late 19th and early 20th centuries, established the foundational understanding of their basic properties and reactivity.

Significance of this compound in Modern Inorganic and Materials Science Research

In contemporary science, this compound is a compound of considerable interest, primarily due to its application as a precursor in chemical vapor deposition (CVD) and other deposition techniques for producing germanium and germanium-containing thin films. nrc.govwikipedia.orglinde-amt.com These films are integral to the semiconductor industry for manufacturing advanced electronic and optoelectronic devices. nih.gov Furthermore, this compound's Lewis acidic nature makes it a valuable reagent in inorganic synthesis, facilitating the creation of new fluoride and germanate compounds. mdpi.com Its ability to form coordination complexes is also a subject of fundamental research in chemical bonding and reactivity. mdpi.comresearchgate.net

Overview of Key Research Domains in this compound Chemistry

The study of this compound chemistry is multifaceted and can be broadly categorized into several key research domains:

Chemical Vapor Deposition (CVD) and Synthesis: A significant area of research focuses on the use of this compound as a precursor for the deposition of germanium and its alloys, such as silicon-germanium (SiGe). ontosight.ai Researchers are actively exploring new deposition methods and optimizing process parameters to enhance the quality of thin films for advanced electronic applications. google.com

Coordination and Structural Chemistry: The Lewis acidity of this compound allows it to form a variety of coordination complexes. mdpi.com The study of these adducts, for example with thioethers, provides deeper insights into coordination chemistry and the structural arrangements of these molecules. mdpi.com

Physical and Spectroscopic Properties: Ongoing research delves into the physical and spectroscopic characteristics of this compound. nist.gov Techniques such as infrared spectroscopy are employed to understand its molecular structure and vibrational frequencies, contributing to a more comprehensive understanding of this compound. lookchem.com

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | GeF4 wikipedia.orgwebelements.com |

| Molar Mass | 148.63 g/mol chemicalbook.com |

| Appearance | Colorless gas wikipedia.orgwebelements.com |

| Melting Point | -15 °C wikipedia.org |

| Boiling Point | -36.5 °C (sublimes) wikipedia.orgchemicalbook.com |

| Density | 2.126 g/mL at 0 °C chemicalbook.com |

Interactive Data Table of this compound Properties A selection of physical and thermochemical properties of this compound.

| Property | Value | Unit | Source |

| Standard Enthalpy of Formation (gas) | -1190.20 ± 0.50 | kJ/mol | NIST chemeo.com |

| Molar Entropy (gas, 1 bar) | 301.90 ± 1.00 | J/mol·K | NIST chemeo.com |

| Ionization Energy | 15.50 - 16.10 | eV | NIST chemeo.com |

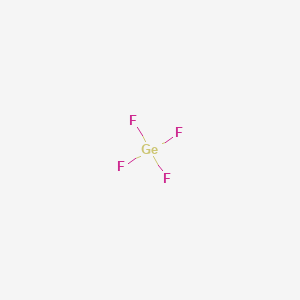

Structure

2D Structure

特性

IUPAC Name |

tetrafluorogermane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F4Ge/c1-5(2,3)4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMWWXLUCOODDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Ge](F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeF4, F4Ge | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | GERMANIUM TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | germanium tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Germanium(IV) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(IV)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064829 | |

| Record name | Germane, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This material is a toxic gas that is somewhat similar to silicon tetrafluoride and is expected to behave in a similar fashion. See the chemical datasheet for silicon tetrafluoride for more information., Colorless gas with an odor of garlic; [Merck Index] Fumes white in air; Pungent odor of garlic; [Matheson Tri-Gas MSDS] | |

| Record name | GERMANIUM TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Germanium tetrafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7783-58-6, 62566-74-9 | |

| Record name | GERMANIUM TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrafluorogermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium tetrafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluorogermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERMANIUM TETRAFLUORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERMANIUM TETRAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83T8V2NRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Direct Fluorination Pathways for Tetrafluorogermane Production

Direct fluorination involves reacting germanium or germanium-containing compounds with elemental fluorine or other potent fluorinating agents. These methods are often favored for their directness and potential for high yields.

The most common method for synthesizing this compound involves the direct reaction of elemental germanium with fluorine gas (F₂). This reaction is typically carried out in the gas phase at elevated temperatures.

Ge(s) + 2 F₂(g) → GeF₄(g)

Alternatively, nitrogen trifluoride (NF₃) can also serve as a fluorinating agent, although it is generally less reactive than elemental fluorine. The reaction of germanium with NF₃ can also yield this compound, often requiring specific conditions to achieve efficient conversion. The synthesis of tetrafluoroammonium (B1232272) hexafluoroantimonate(V) involves reactions with fluorine gas and antimony pentafluoride, highlighting the use of high-pressure fluorine in specialized reactors dtic.milumich.edu.

Achieving high purity in this compound synthesis is paramount for its applications. Reaction conditions such as temperature, pressure, reactant stoichiometry, and gas flow rates are critical parameters that influence both the yield and purity of the product.

Temperature: The direct fluorination of germanium with fluorine gas is typically performed at temperatures ranging from 100°C to 400°C, depending on the specific setup and desired reaction rate. Higher temperatures can increase reaction speed but may also lead to the formation of undesirable byproducts or decomposition of the product if not carefully controlled.

Stoichiometry and Flow Rates: Maintaining an appropriate molar ratio of fluorine to germanium is essential. An excess of fluorine can lead to over-fluorination or side reactions, while insufficient fluorine will result in incomplete conversion of germanium. Precise control of gas flow rates is necessary to manage the reaction exothermicity and ensure efficient mixing.

Purity of Reactants: The purity of the starting germanium metal and the fluorine gas directly impacts the purity of the synthesized GeF₄. Impurities in the germanium source can be carried through the process, while contaminants in the fluorine gas (e.g., oxygen, nitrogen, or other halogens) can lead to the formation of mixed halides or oxides.

Research into plasma-chemical processes, such as the reduction of germanium tetrafluoride in hydrogen RF-discharge plasma, has shown that the product ratio (including germanium metal and polyfluorogermanes) is dependent on the specific energy contribution into the discharge researchgate.netresearchgate.netresearchgate.netresearchgate.net. Conditions ensuring practically complete conversion of GeF₄ and a high yield of germanium (up to 86%) have been identified, with analysis of plasma and condensed phases aiding in proposing reaction mechanisms researchgate.netresearchgate.netresearchgate.net.

The highly reactive nature of fluorine gas and the corrosive properties of germanium fluorides necessitate careful selection of reactor materials and design.

Reactor Materials: Nickel and Monel alloys are commonly used for constructing reactors and associated equipment for handling fluorine and other aggressive fluorinating agents due to their excellent resistance to corrosion dtic.mil. Stainless steel can also be used, but often requires passivation. For lower temperatures or less aggressive conditions, materials like polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkane (PFA) may be suitable.

Reactor Design: Tubular flow reactors are often employed for gas-phase fluorination reactions. These designs allow for precise control over gas flow, temperature, and residence time. Effective heat management is crucial due to the exothermic nature of fluorination reactions. The reactor must be designed to prevent leakage and ensure safe containment of reactive gases. Passivation of the reactor surfaces with fluorine prior to the main reaction can help form a protective fluoride (B91410) layer, reducing further reaction with the reactor material.

Reaction Conditions and Optimization for High Purity GeF4 Synthesis

Reduction-Based Synthetic Routes to Germanium Fluorides

While direct fluorination is a primary route to GeF₄, reduction-based methods can also be relevant in the broader context of germanium fluoride chemistry, particularly for producing elemental germanium or related germanium fluoride species.

The reduction of germanium tetrafluoride (GeF₄) using hydrogen in plasma environments, such as radiofrequency (RF) discharges, has been investigated. This process can yield elemental germanium and also polyfluorogermanes. The specific products and their ratios are highly dependent on reaction parameters like the specific energy input, gas mixture composition (e.g., H₂/GeF₄ molar ratio), pressure, and plasma type (e.g., inductively coupled plasma - ICP, or capacitively coupled plasma - CCP) researchgate.netresearchgate.netresearchgate.netresearchgate.net.

In RF-discharge plasmas, the reduction of GeF₄ with hydrogen has been shown to produce germanium metal, polyfluorogermanes (such as Ge₂F₆, Ge₃F₈), and hydrogen fluoride (HF) researchgate.netresearchgate.netresearchgate.netresearchgate.net. For instance, studies have reported achieving high yields of germanium (up to 86%) under optimized conditions researchgate.netresearchgate.netresearchgate.net. The mechanism of reduction can vary with pressure and plasma type, potentially involving intermediate species like GeF radicals or proceeding via a molecular pathway researchgate.net. The emission spectroscopy of the plasma provides insights into the chemical reactions occurring and the species present researchgate.netresearchgate.net.

Polyfluorogermanes, such as digermane (B87215) hexafluoride (Ge₂F₆) and trigermane octafluoride (Ge₃F₈), can be formed as intermediates or byproducts during the synthesis or reduction of germanium fluorides. These compounds are characterized by a chain structure of germanium atoms linked by fluorine bridges.

Molecular Structure, Bonding, and Electronic Properties

Theoretical and Computational Investigations of GeF₄ Molecular Structure

The molecular structure of tetrafluorogermane (GeF₄) has been a subject of numerous theoretical and computational studies, providing deep insights into its geometry, bonding, and electronic nature. These investigations employ a range of quantum chemical methods to model the molecule and predict its properties.

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, have been instrumental in characterizing the electronic states of GeF₄. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. stackexchange.comstackexchange.com DFT, while often considered an ab initio method, utilizes approximations for the exchange-correlation functional and can sometimes be semi-empirical. stackexchange.comstackexchange.comnih.gov

Studies employing ab initio calculations have been crucial in assigning the low-lying excited triplet, singlet, valence, and Rydberg states of GeF₄. acs.orgresearchgate.netnih.govresearchmap.jp These calculations support experimental data from techniques like electron energy loss spectroscopy (EELS). acs.orgresearchgate.netnih.gov For instance, the ground state geometries of GeF₄ have been optimized at the frozen core Coupled Cluster Single-Double with perturbative Triples (CCSD(T)) level, a high-level ab initio method, to provide accurate structural parameters. researchgate.net

DFT calculations have also been widely used to investigate the properties of GeF₄ and its complexes. For example, the M06/aug-cc-pVTZ level of theory has been used to study the structures and binding energies of complexes between GeF₄ and haloacetonitriles. researchgate.net Furthermore, MP2/aug-cc-pVTZ calculations have been performed to analyze the tetrel bonds in GeF₄ complexes with ammonia (B1221849) (NH₃) and arsine (AsH₃). mdpi.com These computational approaches allow for the prediction of material behavior based on quantum mechanical principles without relying on higher-order experimental parameters. stackexchange.com

The following table summarizes key computational methods and their applications in the study of GeF₄:

| Computational Method | Application in GeF₄ Research | Reference(s) |

| Ab initio (general) | Investigation of excited electronic states (triplet, singlet, valence, Rydberg). | acs.org, researchgate.net, nih.gov, researchmap.jp |

| Coupled Cluster (CCSD(T)) | Optimization of ground state geometry. | researchgate.net |

| Density Functional Theory (DFT) | Study of structures and binding energies of GeF₄ complexes. | researchgate.net |

| Møller-Plesset (MP2) | Analysis of tetrel bonds in GeF₄ complexes. | mdpi.com |

The bonding in this compound is characterized by strong, polar covalent Ge-F bonds. The analysis of electron charge density provides a deeper understanding of the nature of these bonds. The Quantum Theory of "Atoms in Molecules" (QTAIM) is a powerful tool for this purpose, allowing for the partitioning of the electron density to characterize bonding types. nih.gov

A key feature of the bonding in GeF₄ is the presence of a σ-hole. A σ-hole is a region of positive electrostatic potential located on an atom along the extension of a covalent bond. wikipedia.orgrsc.orgmdpi.com This positive region arises from the anisotropic distribution of electron density around the germanium atom due to the formation of the covalent Ge-F bonds. wikipedia.org The electron density is drawn towards the more electronegative fluorine atoms and into the bonding regions, leaving a region of lower electron density and thus positive potential on the germanium atom opposite to the fluorine atoms. wikipedia.orgmdpi.com

This σ-hole on the germanium atom is crucial for understanding the Lewis acidic behavior of GeF₄. It can engage in stabilizing electrostatic interactions with electron-rich sites, such as the lone pairs of Lewis bases. wikipedia.org These interactions, known as tetrel bonds (a subset of σ-hole interactions involving Group 14 elements), are highly directional. mdpi.comwikipedia.org Computational studies have shown that the tetrel atoms in GeF₄ complexes interact with Lewis bases like ammonia and arsine through these σ-holes, corresponding to Ge···N or Ge···As bond paths in QTAIM analysis. mdpi.com The strength of these interactions correlates with the magnitude of the positive electrostatic potential of the σ-hole. rsc.org

The characteristics of the Ge-F bond and the resulting σ-hole are summarized below:

| Feature | Description | Reference(s) |

| Ge-F Bond | Strong, polar covalent bond. | |

| Electron Density | Anisotropically distributed, drawn towards fluorine atoms. | wikipedia.org |

| σ-Hole | A region of positive electrostatic potential on the germanium atom, opposite to the Ge-F bonds. | wikipedia.org, mdpi.com, rsc.org |

| Tetrel Bond | A noncovalent interaction between the σ-hole on germanium and a Lewis base. | mdpi.com |

Molecular Orbital (MO) theory provides a delocalized description of electron distribution in molecules, where electrons are not confined to individual bonds but occupy molecular orbitals that extend over the entire molecule. wikipedia.orgunizin.orgbyjus.comck12.org The formation of molecular orbitals in GeF₄ can be conceptualized through the linear combination of atomic orbitals (LCAO) of the central germanium atom and the four fluorine atoms. wikipedia.orgck12.org

In the context of GeF₄, the valence atomic orbitals of germanium (4s and 4p) and the relevant valence orbitals of the four fluorine atoms combine to form a set of bonding, anti-bonding, and non-bonding molecular orbitals. wikipedia.org The electrons then fill these molecular orbitals according to the Aufbau principle, Pauli exclusion principle, and Hund's rule. byjus.comck12.org

MO theory has been applied to understand the electronic structure and excited states of GeF₄. For instance, ab initio calculations based on MO theory have been used to investigate the valence and Rydberg states of the molecule. acs.orgresearchgate.netnih.gov These studies help in the interpretation of experimental spectra, such as electron energy loss spectra, by assigning observed transitions to specific molecular orbitals. acs.orgresearchgate.net The application of MO theory is also fundamental to understanding the bonding in coordination complexes of GeF₄, as described by Ligand Field Theory. wikipedia.orglibretexts.org

Analysis of Bonding Characteristics, Electron Charge Density, and σ-Hole Interactions

Lewis Acidity and Coordination Chemistry of Germanium(IV) Fluoride (B91410)

Germanium(IV) fluoride is a notable Lewis acid, capable of accepting electron pairs from a variety of donor molecules (ligands) to form coordination complexes.

The Lewis acidity of GeF₄ has been extensively studied. It is considered a "hard" Lewis acid due to the high positive charge density on the small germanium(IV) center and the presence of electronegative fluorine atoms. psu.edu Consequently, it forms stable adducts with hard Lewis bases, which are typically small, highly electronegative atoms with non-polarizable electron pairs, such as those with oxygen and nitrogen donor atoms. psu.edusoton.ac.uk Examples of such complexes include those with phosphine (B1218219) oxides, amines, and diimines. psu.edu

Interestingly, despite its classification as a hard Lewis acid, GeF₄ also exhibits reactivity towards "soft" Lewis bases, which are larger, more polarizable, and less electronegative. psu.edu This includes ligands with sulfur and phosphorus donor atoms. The formation of complexes with soft ligands like thioethers and phosphines has been reported. psu.edusoton.ac.ukresearchgate.netsoton.ac.uk This demonstrates that GeF₄ is a more versatile Lewis acid than might be expected from simple hard-soft acid-base (HSAB) theory. In fact, GeF₄ is a significantly stronger Lewis acid towards soft donor ligands compared to germanium tetrachloride (GeCl₄). psu.edusoton.ac.uk

The synthesis of these complexes often utilizes the precursor [GeF₄(MeCN)₂], which is more convenient to handle than gaseous GeF₄. psu.edumdpi.com The reaction of this precursor with various ligands in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) allows for the isolation of a range of GeF₄ adducts. psu.edusoton.ac.uk

The following table provides examples of GeF₄ complexes with hard and soft donor ligands:

| Ligand Type | Donor Atom | Example Ligands | Reference(s) |

| Hard | Oxygen, Nitrogen | OPR₃, OAsR₃, py, bipy, phen | psu.edu, mdpi.com |

| Soft | Sulfur, Phosphorus | Thioethers, PR₃, diphosphanes | psu.edu, soton.ac.uk, researchgate.net, soton.ac.uk |

Ligand Field Theory (LFT) is an application of Molecular Orbital Theory that describes the bonding and electronic structure of coordination complexes. wikipedia.orglibretexts.org It focuses on the interactions between the d-orbitals of the central metal ion and the orbitals of the surrounding ligands. wikipedia.orglibretexts.org In the case of GeF₄ complexes, which are typically octahedral, the six ligands coordinate to the central germanium atom.

While germanium is a p-block element and does not have valence d-electrons in its ground state, LFT principles can still be applied to understand the electronic structure of its coordination complexes. The theory considers the interaction of the ligand orbitals with the valence orbitals of the central atom, leading to a set of molecular orbitals for the complex. wikipedia.org The symmetry of the ligand orbitals and the central atom's orbitals dictates the nature and energy of these molecular orbitals. libretexts.org

Exploration of GeF4 as a Lewis Acid towards Hard and Soft Donor Ligands

Adduct Formation and Intermolecular Interactions

This compound (GeF₄) is a potent Lewis acid and readily forms adducts with a variety of Lewis bases. These interactions typically lead to an expansion of the coordination number of the germanium atom from four to five or six, resulting in trigonal-bipyramidal or octahedral geometries, respectively. The study of these adducts provides significant insight into the nature of intermolecular forces and the electronic properties of GeF₄.

The matrix isolation technique has been instrumental in studying the 1:1 adducts of GeF₄ with amine ligands. researchgate.net By co-depositing GeF₄ and an amine, such as ammonia (NH₃), methylamine, or trimethylamine, diluted in an inert gas matrix (typically argon) at low temperatures, the formation and structure of these complexes can be investigated spectroscopically. researchgate.netresearchgate.net

For the GeF₄·NH₃ complex, infrared spectroscopy reveals several new absorption bands corresponding to the Ge-F stretching modes of the adduct. researchgate.net Isotopic substitution studies, combined with group-theoretical analysis, support a trigonal-bipyramidal geometry around the central germanium atom. In this C₃ᵥ symmetry structure, the NH₃ ligand occupies an axial position. researchgate.netsemanticscholar.org The umbrella mode of the coordinated ammonia molecule is also observed, shifted to a different frequency compared to free NH₃, providing further evidence of complex formation. researchgate.net Theoretical calculations complement these experimental findings, confirming the trigonal-bipyramidal structure as an energetic minimum. mdpi.com For comparison, 1:2 adducts have also been studied, which typically show a broad, intense band around 600 cm⁻¹, characteristic of an octahedral species. researchgate.net

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Umbrella Mode (Coordinated NH₃) | ~1245 | ν₂(NH₃) | researchgate.net |

| Ge-F Stretch | Multiple Bands | Ge-F stretching region | researchgate.net |

| 1:2 Adduct Band | ~600 | Broad, intense absorption | researchgate.net |

GeF₄ forms stable complexes with a wide array of oxygen-containing Lewis bases. These interactions have been explored through various methods, including matrix isolation infrared spectroscopy and synthesis in solution. uc.eduacs.orgacs.org Matrix isolation studies have been performed on complexes of GeF₄ with bases such as ethers (dimethyl ether, oxirane), ketones, and aldehydes. acs.orgacs.org

More stable, isolable adducts are often prepared using a soluble precursor like [GeF₄(MeCN)₂]. mdpi.comsoton.ac.uk This allows for the synthesis of a range of six-coordinate neutral complexes of the type [GeF₄L₂], where L is an O-donor ligand. soton.ac.uk Examples of such ligands include dimethyl sulfoxide (B87167) (dmso), dimethylformamide (dmf), pyridine-N-oxide (pyNO), triphenylphosphine (B44618) oxide (OPPh₃), and trimethylphosphine (B1194731) oxide (OPMe₃). mdpi.comsoton.ac.uk

Characterization using ¹⁹F NMR spectroscopy shows that these complexes can exist as a mixture of cis and trans isomers in solution, with the ratio often being temperature-dependent. soton.ac.ukrsc.org For instance, at 253 K in a nitromethane (B149229) solution, [GeF₄(dmf)₂] clearly shows signals for both isomers. soton.ac.uk The formation of 1:1 adducts with bases like tetrahydrofuran (B95107) (THF) has also been reported. However, some ether adducts show limited stability; for example, GeF₄·(OMe₂)₂ decomposes at temperatures as low as -78 °C. acs.org

| Ligand (L) | Complex Formula | Characterization Methods | Reference |

|---|---|---|---|

| Dimethyl sulfoxide (dmso) | [GeF₄(dmso)₂] | NMR Spectroscopy | mdpi.comsoton.ac.uk |

| Dimethylformamide (dmf) | [GeF₄(dmf)₂] | NMR Spectroscopy | mdpi.comsoton.ac.uk |

| Pyridine-N-oxide (pyNO) | [GeF₄(pyNO)₂] | NMR Spectroscopy | mdpi.comsoton.ac.uk |

| Triphenylphosphine oxide (OPPh₃) | [GeF₄(OPPh₃)₂] | NMR Spectroscopy, X-ray Crystallography | mdpi.comsoton.ac.uk |

| Trimethylphosphine oxide (OPMe₃) | [GeF₄(OPMe₃)₂] | NMR Spectroscopy, X-ray Crystallography | mdpi.comsoton.ac.uk |

| Tetrahydrofuran (THF) | GeF₄·THF | General Reports | |

| Dimethyl ether (Me₂O) | GeF₄·(OMe₂)₂ | Vibrational Spectroscopy (Matrix Isolation) | acs.org |

The coordination chemistry of GeF₄ with soft donor ligands like phosphanes and arsanes has been systematically investigated. researchgate.net Due to GeF₄ being a gas at room temperature, the more convenient precursor [GeF₄(MeCN)₂] is typically used for syntheses in anhydrous solvents like dichloromethane (CH₂Cl₂). rsc.orgpsu.edursc.org

A variety of neutral phosphane complexes have been synthesized and characterized. rsc.orgrsc.org Monodentate phosphine ligands (PR₃) generally form trans-[GeF₄(PR₃)₂] complexes, while bidentate phosphines (e.g., R₂P(CH₂)₂PR₂) form cis-[GeF₄{R₂P(CH₂)₂PR₂}] adducts. soton.ac.uk These compounds are characterized by multinuclear NMR (¹H, ¹⁹F{¹H}, ³¹P{¹H}), IR spectroscopy, and microanalysis. rsc.org The first structurally characterized monodentate phosphine complex of germanium fluoride was trans-[GeF₄(PMe₃)₂], which has a distorted octahedral geometry. rsc.org

Arsane (B1212154) complexes of GeF₄ have also been explored, though they are generally found to be less stable than their phosphane analogues. mdpi.com While GeF₄ does form adducts with some arsane ligands, they tend to be extensively dissociated in solution. This instability is attributed to the lower affinity of the germanium center for the softer arsenic donor compared to phosphorus. Theoretical studies on the GeF₄–AsH₃ system provide insights into the bonding, which is weaker than the corresponding GeF₄–NH₃ interaction. mdpi.com

| Ligand | Complex Formula | Stereochemistry | Key Characterization | Reference |

|---|---|---|---|---|

| PMe₃ | [GeF₄(PMe₃)₂] | trans | X-ray Crystallography, NMR | rsc.org |

| PⁱPr₃ | [GeF₄(PⁱPr₃)₂] | trans | NMR Spectroscopy | rsc.org |

| Ph₂P(CH₂)₂PPh₂ (dppe) | [GeF₄(dppe)] | cis | X-ray Crystallography, NMR | |

| o-C₆H₄(PMe₂)₂ | [GeF₄{o-C₆H₄(PMe₂)₂}] | cis | X-ray Crystallography, NMR | |

| AsH₃ | GeF₄·AsH₃ / GeF₄·(AsH₃)₂ | N/A | Theoretical Calculations | mdpi.com |

Among the ether adducts of GeF₄, the bis(diethyl ether) adduct, GeF₄·(OEt₂)₂, is a notable example that has been isolated and structurally characterized. acs.org This compound crystallizes from a diethyl ether solution as large, colorless crystals. acs.org A low-temperature X-ray diffraction study revealed that GeF₄·(OEt₂)₂ crystallizes in the tetragonal space group P4₂/n. acs.org The germanium atom is in a distorted octahedral environment, coordinated to four fluorine atoms and the oxygen atoms of the two diethyl ether ligands.

The solid adduct is only stable at ambient temperature when maintained under an atmosphere of diethyl ether, indicating that the ligands are labile. acs.org This property contrasts with many amine adducts of GeF₄, which are often sparingly soluble and more robust. acs.org The successful isolation and structural characterization of an ether adduct like GeF₄·(OEt₂)₂ is significant because it demonstrates that such complexes can be stable within a crystal lattice, even if they are prone to dissociation in other phases. acs.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | acs.org |

| Space Group | P4₂/n | acs.org |

| Ge-O Bond Length (Å) | Varies (see source) | acs.org |

| Ge-F Bond Length (Å) | Varies (see source) | acs.org |

| Stability | Stable as solid under Et₂O atmosphere | acs.org |

Advanced Spectroscopic Characterization and Analysis

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy plays a key role in understanding the molecular structure and bonding within tetrafluorogermane. By analyzing the absorption and scattering of infrared and Raman light, researchers can identify specific vibrational modes and characterize the Ge-F bond.

Infrared matrix isolation spectroscopy is a powerful technique for studying molecules like GeF₄, especially when they form complexes with other species. This method involves trapping molecules in an inert gas matrix (such as argon) at cryogenic temperatures (typically 10-20 K). This isolation minimizes intermolecular interactions and allows for the observation of fundamental vibrational modes with high resolution and sensitivity. Studies employing this technique have investigated GeF₄ itself, as well as its complexes formed with various Lewis bases, including amines uc.edujst.go.jp, oxygen-containing bases uc.eduacs.orgacs.org, and nitriles like acetonitrile (B52724) (CH₃CN) and hydrogen cyanide (HCN) nih.govresearchgate.netacs.orgacs.org. These investigations have identified characteristic Ge-F stretching vibrations, which are sensitive to the coordination environment and the strength of the Lewis acid-base interaction nih.govresearchgate.net. For example, the GeF₄ stretching frequencies in complexes with nitriles have been observed in the range of 679, 719, and 770 cm⁻¹ for the CH₃CN complex nih.govresearchgate.net.

The interaction of this compound as a Lewis acid with ligands provides distinct spectroscopic signatures. When GeF₄ forms complexes, its vibrational modes, particularly the Ge-F stretching frequencies, are perturbed. These perturbations, typically observed as red-shifts (lower frequencies), are indicative of increased electron donation from the ligand to the GeF₄ molecule. This electron donation softens the Ge-F bonds, leading to lower vibrational frequencies nih.gov. For instance, in the GeF₄·HCN complex, the CH stretching mode shifted by 15 cm⁻¹ to lower energy, the CN stretch by approximately 40 cm⁻¹ to higher energy, and the bending mode by about 30 cm⁻¹ to higher energy researchgate.net. Studies also highlight GeF₄ as a potent Lewis acid, especially towards hard Lewis bases, forming stable adducts researchgate.netresearchgate.net. In complexes with thioethers, broad absorption features observed around 600–650 cm⁻¹ are attributed to the cis-GeF₄ unit within a distorted octahedral coordination sphere psu.edu.

This compound, possessing a tetrahedral (Td) molecular symmetry, exhibits four fundamental vibrational modes: ν₁ (symmetric stretch, a₁), ν₂ (symmetric bend, e), ν₃ (asymmetric stretch, t₂), and ν₄ (asymmetric bend, t₂). The IR active modes are ν₃ and ν₄, while ν₁ is Raman active. The ν₂ mode is IR forbidden but can gain intensity through Fermi resonance or coupling with other modes rsc.orgresearchgate.net. High-resolution Fourier-transform infrared (FTIR) spectroscopy has yielded precise values for the infrared-active fundamentals, ν₃ and ν₄ nih.gov.

Table 1: Fundamental Vibrational Frequencies of this compound (GeF₄)

| Mode | Symmetry | Type | Frequency (cm⁻¹) | Notes | Citation(s) |

| ν₁ | a₁ | Raman | 738 ± 2 | Symmetric Ge-F stretch | rsc.org |

| ν₁ | a₁ | Calc. | ~740 | Symmetric Ge-F stretch | researchgate.net |

| ν₂ | e | Calc. | ~200 | Symmetric Ge-F bend | researchgate.net |

| ν₂ | e | Obs. | 205 | Symmetric Ge-F bend | rsc.org |

| ν₃ | t₂ | IR Active | 800 | Asymmetric Ge-F stretch | rsc.org, researchgate.net |

| ν₄ | t₂ | IR Active | 260 | Asymmetric Ge-F bend | rsc.org, researchgate.net |

These vibrational frequencies are comparable to those observed for other Group 14 tetrafluorides, such as CF₄ and SiF₄ rsc.orgresearchgate.net. The analysis of these spectroscopic data allows for the calculation of molecular force constants, offering insights into the strength and characteristics of the Ge-F bonds rsc.org. Furthermore, studies on GeF₄ crystals have investigated these vibrational modes, exploring phenomena such as factor group splitting and the behavior of mixed SiF₄/GeF₄ crystals aip.orgcolostate.edu.

Spectroscopic Signatures of GeF4-Ligand Interactions

Electronic Spectroscopy (UV-Visible) and Photochemistry

Electronic spectroscopy, particularly in the vacuum ultraviolet (VUV) region, and photochemical investigations are crucial for understanding the electronic structure, excited states, and reactivity of this compound.

Vacuum ultraviolet (VUV) absorption and fluorescence spectroscopy have been employed to probe the electronic transitions within GeF₄. Utilizing synchrotron radiation in the 10–25 eV energy range, researchers have characterized the VUV absorption spectrum of GeF₄, often employing fluorescence excitation and dispersed emission techniques researchgate.net. These studies aim to identify Rydberg states and map out electronic transitions. The VUV fluorescence spectroscopy has provided evidence for emission from GeF₂ fragments, specifically from their ã and à states, as well as from the GeF₄⁺ ion, suggesting specific photodissociation pathways upon VUV excitation researchgate.net. These spectral analyses provide information on electronic excitation energies and molecular orbital configurations. For instance, the estimated 0,0,0-0,0,0 transition for GeF₂ has been reported at 43843 cm⁻¹ ± 10 cm⁻¹ researchgate.net.

Table 2: Electronic Transition Information for GeF₂ (Photodissociation Product of GeF₄)

| Transition | Energy (cm⁻¹) | Notes | Citation(s) |

| 0,0,0-0,0,0 | 43843 ± 10 | Estimated transition for GeF₂ | researchgate.net |

| GeF₂ bending | ν₂″ = 263 (lower state) | Bending frequency of lower state | researchgate.net |

| GeF₂ bending | ν₂′ = 164 ± 3 (upper state) | Bending frequency of upper state | researchgate.net |

Photochemical studies investigate the behavior of GeF₄ when subjected to high-energy radiation, such as VUV light. These investigations typically involve analyzing the products of photolysis or the emission from excited states. Research on GeF₄ and related systems indicates that VUV excitation can induce photodissociation, leading to the formation of fragments like GeF₂ researchgate.net. The observed emission spectra from these fragments, such as the GeF₂ ã → X˜ and à → X˜ transitions, offer insights into their electronic states and lifetimes researchgate.net. While direct photolysis studies of GeF₄ are less detailed in the available search results compared to its vibrational spectroscopy, studies on analogous compounds like GeCl₄ suggest that VUV photolysis can result in the formation and stabilization of lower-valent germanium halides within inert matrices aip.org. The identification of Rydberg states that undergo photodissociation to fluorescing fragments in GeF₄ further underscores its complex excited-state dynamics researchgate.net.

Compound List

The following compounds have been mentioned in this article:

this compound (GeF₄)

Germanium difluoride (GeF₂)

Germanium tetrafluoride cation (GeF₄⁺)

Acetonitrile (CH₃CN)

Hydrogen cyanide (HCN)

Ammonia (B1221849) (NH₃)

Pyridine (B92270) (C₅H₅N)

Trimethylamine ((CH₃)₃N)

Phosphines (e.g., PMe₃, PPh₃, PiPr₃)

Thioethers (e.g., MeS(CH₂)₂SMe, EtS(CH₂)₂SEt)

Phosphane oxides (e.g., OPMe₃, OPPh₃)

Germanium tetrachloride (GeCl₄)

Germanium difluoride (GeF₂)

Silicon tetrafluoride (SiF₄)

Carbon tetrafluoride (CF₄)

Amine complexes of GeF₄

Oxygen-containing base complexes of GeF₄

Nitrile complexes of GeF₄

Phosphine (B1218219) complexes of GeF₄

Thioether complexes of GeF₄

Amine-GeF₄ complexes

HCN-GeF₄ complex

CH₃CN-GeF₄ complex

(⁷⁰)GeF₄

GeF₂ ã state

GeF₂ Ã state

Reactivity and Reaction Mechanisms

Fundamental Reactivity Pathways of Tetrafluorogermane

This compound (GeF4) readily reacts with various fluoride (B91410) sources, leading to the formation of the pentafluorogermanate anion, GeF5⁻. wikipedia.orgchemistryviews.orgiucr.orgresearchgate.net This reaction pathway is a significant aspect of GeF4's chemical behavior, allowing it to expand its coordination sphere. When treated with specific fluoride donors, such as bulky imidazolium (B1220033) fluorides, discrete GeF5⁻ anions can be isolated and structurally characterized. These isolated anions often adopt a trigonal pyramidal geometry. chemistryviews.orgresearchgate.net In contrast, reactions conducted in liquid anhydrous hydrogen fluoride (HF) can result in the formation of polymeric ([GeF5⁻])∞ anions. These polymeric structures are characterized by zigzag chains composed of GeF6 octahedra linked via cis-vertices. acs.org The synthesis of salts like Na[GeF5]·2HF has also been reported, where the anion features trans-connected chains of GeF6 octahedra. iucr.org These reactions underscore GeF4's capacity to act as a Lewis acid and form stable anionic species with fluoride.

GeF4 exhibits notable coordination chemistry, functioning as a Lewis acid that readily forms adducts with a variety of neutral ligands. semanticscholar.org Furthermore, GeF4 can undergo polymerization processes, leading to the formation of polymeric anions, such as the aforementioned ([GeF5⁻])∞ chains. wikipedia.orgacs.org The compound actively forms complexes with soft donor ligands, including phosphanes and arsanes. For example, phosphane complexes like trans-[GeF4(PR3)2] and cis-[GeF4(diphosphane)] have been successfully synthesized and characterized. soton.ac.uk Studies have also explored its complexes with oxygen-containing bases, often utilizing infrared matrix isolation techniques for their investigation. acs.org The interaction of GeF4 with Lewis bases, such as ammonia (B1221849) (NH3) and arsane (B1212154) (AsH3), involves the formation of tetrel bonds, where the germanium atom serves as an electron acceptor. mdpi.com It is important to note that while GeF4 forms stable complexes with phosphane ligands, its corresponding complexes with arsane ligands are generally unstable and have proven difficult to isolate in a pure state. soton.ac.uksoton.ac.uk This contrasts with the behavior of GeCl4, which is known to form stable complexes with arsanes. soton.ac.uk

Reactions with Fluoride Sources and Formation of Pentafluorogermanate Anions (GeF5-)

Comparative Reactivity Studies Across Group 14 Tetrahalides

A comparative analysis of the Lewis acidity across the Group 14 tetrahalides indicates a trend where Lewis acidity generally increases with decreasing electronegativity of the central atom and the halogen substituents. Specifically, tin tetrafluoride (SnF4) and germanium tetrafluoride (GeF4) are recognized as stronger Lewis acids relative to silicon tetrafluoride (SiF4). The established order of Lewis acidity is typically Sn > Ge > Si. researchgate.net This difference in Lewis acidity significantly influences their complexation behavior. GeF4 and SnF4 readily form complexes with soft donor ligands, including phosphanes and thioethers, whereas SiF4 demonstrates a more limited capacity to form stable adducts with similar ligands, with some complexes being challenging to isolate. soton.ac.ukacs.org GeF4 is also characterized by greater molecular flexibility or "floppyness" compared to SiF4, a property that contributes to the enhanced stability of its complexes. researchgate.net Investigations into tetrel bonding further support these observations, revealing strong interactions between GeF4 and Lewis bases like ammonia (NH3), with GeF4 exhibiting a high electron density at the bond critical point in these interactions. mdpi.comusu.edu

Table 1: Relative Lewis Acidity of Group 14 Tetrahalides

| Compound | Relative Lewis Acidity | Notes |

|---|---|---|

| SnF4 | Strongest | researchgate.net |

| GeF4 | Strong | researchgate.net |

The reactivity and mechanistic pathways of germanium tetrahalides, including GeF4, GeCl4, and GeBr4, exhibit notable differences primarily attributed to the nature of the halogen substituent. GeF4 is recognized as the strongest Lewis acid among these germanium halides, facilitating the ready formation of adducts with Lewis bases. The general trend observed for the reactivity of halides with germanium indicates that fluorine displays higher reactivity than chlorine, which in turn is more reactive than bromine. aip.orgacademie-sciences.fr This observation aligns with the typical leaving group ability trend observed in nucleophilic substitution reactions, where fluoride is generally considered a poor leaving group when compared to chloride, bromide, and iodide. pdx.eduscience-revision.co.ukchemguide.co.ukchemguide.co.ukrammohancollege.ac.in A significant mechanistic distinction arises in the propensity for reduction to germanium(II) species. While reactions involving GeCl4 and GeBr4 can favor reduction to Ge(II), this phenomenon is not commonly observed in reactions where GeF4 is involved. Furthermore, GeF4 readily forms stable complexes with phosphane ligands, whereas its complexes with arsane ligands are typically unstable. This behavior contrasts with GeCl4, which is known to form stable complexes with arsanes. soton.ac.uk

Table 2: Comparative Reactivity and Lewis Acidity of Germanium Tetrahalides

| Property | GeF4 | GeCl4 | GeBr4 | References |

|---|---|---|---|---|

| Lewis Acidity | Strongest | Weaker than GeF4 | Weaker than GeF4 | |

| Halide Reactivity | Highest (F > Cl > Br) | Intermediate | Lowest | aip.orgacademie-sciences.fr |

| Reduction to Ge(II) | Not favored | Favored | Favored | |

| Phosphane Complexation | Forms stable complexes | Less stable/different behavior | Less stable/different behavior | soton.ac.uk |

List of Compounds Mentioned:

this compound (GeF4)

Pentafluorogermanate anion (GeF5⁻)

Silicon tetrafluoride (SiF4)

Tin tetrafluoride (SnF4)

Germanium tetrachloride (GeCl4)

Germanium tetrabromide (GeBr4)

Ammonia (NH3)

Arsane (AsH3)

Phosphanes (PR3)

Diphosphanes (R2P(CH2)2PR2)

Oxygen-containing bases

Solid State Chemistry and Crystal Engineering

Crystal Structure Determination of Tetrafluorogermane Adducts and Complexes

This compound readily forms adducts with Lewis bases, leading to the expansion of germanium's coordination sphere. X-ray diffraction is the primary technique used to elucidate the structures of these solid-state materials.

X-ray Diffraction Studies of GeF₄ Complexes with Organic and Inorganic Ligands

GeF₄, as a hard Lewis acid, forms stable coordination complexes with a variety of organic and inorganic ligands, particularly those containing donor atoms like oxygen, nitrogen, and phosphorus. These studies have revealed that GeF₄ typically adopts a tetrahedral geometry in its free state, but upon coordination, it can achieve higher coordination numbers, most commonly six.

Phosphine (B1218219) Ligands: Complexes of GeF₄ with phosphine ligands, such as trans-[GeF₄(PR₃)₂] (where R = Me, Ph) and cis-[GeF₄(diphosphane)], have been synthesized and structurally characterized by X-ray diffraction soton.ac.ukrsc.org. For example, the structure of trans-[GeF₄(PMe₃)₂] reveals a centrosymmetric, distorted octahedral geometry with the phosphine ligands in trans positions rsc.org. Similarly, cis-[GeF₄(diphosphane)] complexes, where the diphosphane (B1201432) ligand chelates the germanium center, have also been structurally confirmed, showcasing the cis octahedral arrangement soton.ac.uk.

Oxygen Donor Ligands: GeF₄ also forms adducts with oxygen-donor ligands like pyridine (B92270) N-oxide (pyNO), triphenylphosphine (B44618) oxide (OPPh₃), and dimethyl sulfoxide (B87167) (dmso) mdpi.com. X-ray crystallography has confirmed the formation of complexes such as trans-[GeF₄L₂] and cis-[GeF₄(FCH₂CN)₂], where the germanium atom is hexacoordinated mdpi.com. The structure of mer-[GeF₃(OPPh₃)₃][OTf] has also been reported, highlighting the formation of cationic species with triflate counterions mdpi.comresearchgate.net.

Thioether Ligands: Complexes with soft thioether ligands have also been synthesized, such as [GeF₄{MeS(CH₂)₂SMe}] and [GeF₄{EtS(CH₂)₂SEt}]. X-ray crystal structures reveal distorted octahedral adducts where the thioether ligands chelate the germanium center, with weak secondary Ge–S bonds psu.edu.

Analysis of Hexacoordinated Germanium Centers in Solid-State Structures

In the solid-state structures of GeF₄ adducts and complexes, germanium typically adopts a hexacoordinated, octahedral geometry. This coordination environment is a result of the Lewis acidic nature of GeF₄, which readily accepts electron pairs from donor ligands.

Octahedral Geometry: The coordination of two monodentate ligands or one bidentate ligand to GeF₄ leads to the formation of six-coordinate germanium centers. The resulting structures are often distorted octahedra, with bond lengths and angles influenced by the nature of the ligands. For instance, in trans-[GeF₄(PMe₃)₂], the Ge-F bond lengths are reported to be around 1.765(2) Å, while the Ge-P bond lengths are longer soton.ac.uk.

Isomerism: Depending on the ligands and their coordination modes, cis and trans isomers can be observed in hexacoordinated germanium complexes. For example, complexes with monodentate ligands like phosphines can exist as trans isomers ([GeF₄(PR₃)₂]), while chelating diphosphanes typically lead to cis isomers ([GeF₄(diphosphane)]) soton.ac.ukrsc.org. In cationic complexes like [GeF₃L₃]⁺, both mer and fac isomers have been identified in solution and in the solid state mdpi.comresearchgate.net.

Crystal Growth Mechanisms and Controlled Crystallization of GeF₄-related Materials

While direct crystal growth of GeF₄ itself is not typically studied due to its gaseous nature, the principles of crystal growth apply to its solid adducts and complexes, as well as related germanium fluoride (B91410) compounds. Understanding these mechanisms is key to controlling crystal morphology and phase purity.

Nucleation and Growth Phenomena in Germanium Compound Crystallization

The formation of crystalline materials involves nucleation (the initial formation of stable nuclei) and growth (the subsequent enlargement of these nuclei). For GeF₄-related materials, these processes are influenced by factors such as supersaturation, temperature, solvent, and the presence of impurities.

Supersaturation and Nucleation: The rate at which supersaturation is generated in the crystallization medium is critical. Rapid generation can lead to a high nucleation rate, resulting in many small crystals, while a controlled, slower rate can favor larger crystal growth rsc.orgmdpi.com.

Solvent Effects: The choice of solvent plays a significant role in crystal growth and morphology. For instance, the solubility of GeF₄ complexes in different solvents and their interactions with the solvent molecules can influence the crystallization pathways psu.eduuni-bielefeld.deacs.org.

Germanium Seed Layers: In the context of thin film deposition, such as silicon-germanium alloys using GeF₄, the use of a Ge seed layer is crucial. The quality and thickness of this seed layer, deposited under controlled conditions (e.g., temperature and pressure), significantly impact the subsequent epitaxial growth and film crystallinity researchgate.netresearchgate.net.

Influence of Process Parameters on Crystal Morphology and Phase Purity

Controlling process parameters is essential for obtaining desired crystal habits, sizes, and phase purity in the crystallization of germanium fluoride compounds.

Temperature: Temperature is a key parameter affecting both nucleation and growth rates, as well as crystal morphology. For example, in the crystallization of Ag₂MoO₄, temperature influences the abundance of octahedral and truncated octahedral shapes mdpi.com. Similarly, in the context of GeF₄ deposition for SiGe films, temperature control is vital to prevent islanding and ensure smooth film growth researchgate.net.

Concentration and Supersaturation: The concentration of reactants and the resulting supersaturation directly impact crystal size and morphology. Higher concentrations can lead to faster growth but may also result in smaller crystals if nucleation rates increase significantly rsc.orgmdpi.com.

Ligand Exchange and Counterions: In the synthesis of GeF₄ complexes, the choice of ligands and counterions can influence crystal packing and morphology. For example, the formation of cationic species like [GeF₃L₃]⁺ with triflate counterions leads to specific crystal structures mdpi.comresearchgate.net.

Phase Purity: Achieving phase purity in germanium fluoride materials, particularly in complex salts like (NH₄)₃GeF₇, is often dependent on precise control over synthesis conditions, including temperature and reactant ratios mdpi.comresearchgate.netrsc.org.

Solid-State Transformations and Reactivity of Germanium Fluorides

Germanium fluorides, particularly in their solid-state forms or as components in larger structures, can undergo various transformations and exhibit specific reactivity patterns.

Phase Transitions: Compounds like ammonium (B1175870) heptafluorogermanate, (NH₄)₃GeF₇, exhibit complex sequences of structural phase transitions upon cooling. These transitions, often driven by the ordering of ammonium ions and rotations of GeF₆ octahedra, involve changes in crystal symmetry, such as from tetragonal to monoclinic and finally to cubic phases mdpi.comresearchgate.netrsc.orgrsc.org. These transformations are typically studied using techniques like Raman spectroscopy and X-ray diffraction.

Reactivity: Germanium difluoride (GeF₂) is known for its reducing properties and reactivity with water, forming germanic acid and hydrogen fluoride ontosight.aicdnsciencepub.com. This compound (GeF₄) itself is a reactive gas, readily hydrolyzing in the presence of moisture and acting as a Lewis acid to form adducts wikipedia.org. In some complexes, such as [GeF₃(PMe₃)₂(OTf)], reductive defluorination can occur in solution, leading to the formation of Ge(II) species rsc.org.

Surface Transformations: When germanium wafers are exposed to specific chemical environments, such as mixtures of HF and HNO₃ vapors, surface transformations can occur, leading to the formation of germanium fluorides and oxides, often in polycrystalline forms with specific crystallographic orientations researchgate.netarxiv.org.

Applications in Advanced Materials Science Research

Semiconductor Manufacturing and Device Fabrication Research

The relentless drive for smaller, faster, and more efficient electronic devices necessitates the use of high-purity, specialized gases in semiconductor fabrication. GeF₄ has emerged as a critical material in this sector, contributing to several key processes. dataintelo.com Its application spans from the precise introduction of dopants to the deposition of high-performance thin films. inhancetechnologies.comdataintelo.com

Ion implantation is a low-temperature process for introducing dopant impurities into a semiconductor substrate to alter its electrical properties. cityu.edu.hk Tetrafluorogermane is used as a source gas in this process, where it is ionized to provide a beam of ions for implantation. inhancetechnologies.comchembk.comwikipedia.org This application accounts for a significant portion of GeF₄ use in the industry. archivemarketresearch.com

A key area of research is the use of GeF₄ for pre-amorphization implantation (PAI). In this technique, germanium ions are implanted into a silicon wafer before the primary dopant (e.g., boron). igascn.com This creates a disordered, amorphous layer near the surface. This amorphous layer prevents an undesirable phenomenon known as ion channeling, where implanted ions travel deeper into the crystal lattice than intended, leading to less precise doping profiles. By controlling the amorphization depth, manufacturers can achieve shallower and more accurately defined junctions, which is crucial for modern, small-scale transistors. igascn.com

Research has shown that by controlling the isotopic ratio of germanium (e.g., ⁷²Ge/⁷⁴Ge) in the this compound gas, the thickness of this amorphous layer can be precisely managed. igascn.com This level of control is instrumental in optimizing the performance of devices like p-type metal-oxide-semiconductor field-effect transistors (pMOSFETs) by enhancing their electrical characteristics. igascn.com While fluorinated gases like GeF₄ are preferred for their favorable ionization properties, their reactivity can pose challenges, such as the "halogen cycle," where fluorine byproducts react with the tungsten or molybdenum components of the ion source chamber. semiconductor-digest.com

Table 1: Research Findings on GeF₄ in Ion Implantation

| Research Focus | Technique | Precursor Gas | Key Finding | Impact on Semiconductor Devices |

| Pre-Amorphization | Ion Implantation | GeF₄ | Creates a controlled amorphous layer in silicon wafers. igascn.com | Prevents ion channeling of dopants like boron, enabling shallower junctions. igascn.com |

| Dopant Source | Ion Implantation | GeF₄ | Acts as a source for germanium ions for doping purposes. inhancetechnologies.cominhancetechnologies.com | Modifies the electrical properties of the semiconductor substrate. inhancetechnologies.com |

| Process Optimization | Isotope-Enriched Ion Implantation | ⁷²GeF₄ / ⁷⁴GeF₄ | The isotopic ratio can be used to fine-tune the thickness of the amorphous layer. igascn.com | Enhances performance and speed of pMOSFETs. igascn.com |

Chemical Vapor Deposition (CVD) is a fundamental process in semiconductor manufacturing used to grow thin films on a substrate. This compound is a key precursor gas in various CVD techniques for depositing films of pure germanium or, more commonly, silicon-germanium (SiGe) alloys. inhancetechnologies.comgascylindertank.com These SiGe films are critical for producing high-speed integrated circuits and devices for wireless communications because the incorporation of germanium into silicon enhances electron mobility and reduces power consumption. inhancetechnologies.comdataintelo.com

Different CVD methods utilize GeF₄ to achieve specific film properties:

Reactive Thermal CVD (RTCVD): Research has demonstrated the use of GeF₄ with disilane (B73854) (Si₂H₆) to grow polycrystalline SiGe (poly-SiGe) films at substrate temperatures as low as 450°C. researchgate.net Studies show that the introduction of GeF₄ effectively promotes the formation of nuclei on the substrate, reducing the incubation time for film growth. researchgate.net

Low-Temperature Epitaxial Growth: In a significant advancement, GeF₄ and Si₂H₆ have been used in reactive thermal CVD to grow high-quality, germanium-rich (x ≥ 0.99) Si₁₋ₓGeₓ epitaxial layers directly on silicon wafers at just 350°C. aip.org A notable aspect of this process is that the etching reaction of GeF₄ on the growth surface plays a crucial role in improving the crystal quality and suppressing defects. aip.org

Plasma-Enhanced CVD (PECVD): GeF₄ is also used with silane (B1218182) (SiH₄) in PECVD systems to deposit amorphous silicon-germanium films. researchgate.net The properties of these films can be tailored by adjusting gas composition and dilution with gases like argon or hydrogen. researchgate.net

The demand for ultra-high purity, electronic-grade GeF₄ is driven by these applications, where impurities can compromise the performance and reliability of the final semiconductor device. dataintelo.com

Table 2: Research on GeF₄ in Chemical Vapor Deposition (CVD)

| CVD Method | Source Gases | Deposited Film | Key Research Finding |

| Reactive Thermal CVD (RTCVD) | GeF₄, Si₂H₆ | Polycrystalline Silicon-Germanium (poly-SiGe) | GeF₄ promotes nuclei formation and reduces film incubation time. researchgate.net |

| Reactive Thermal CVD (RTCVD) | GeF₄, Si₂H₆ | Epitaxial Ge-rich Si₁₋ₓGeₓ | Enables low-temperature (350°C) growth of high-quality epilayers with low defect density. aip.org |

| Plasma-Enhanced CVD (PECVD) | GeF₄, SiH₄ | Amorphous Silicon-Germanium (a-Si₁₋ₓGeₓ:H,F) | Allows for the deposition of amorphous films with tunable electrical properties. researchgate.net |

In semiconductor fabrication, etching is the process of selectively removing material to create patterns on a wafer. impedans.com While GeF₄ is primarily known as a deposition precursor, research has revealed its role and utility in etching processes.

A key research application involves the selective dry etching of germanium over germanium-tin (Ge₁₋ₓSnₓ) alloys. In a fluorine-based plasma environment, germanium is removed through the formation of volatile gaseous this compound (GeF₄), while the GeSn alloy is etched at a much slower rate. researchgate.net This high selectivity provides a method for fabricating novel GeSn nanostructures by selectively removing a germanium virtual substrate. researchgate.net

Application in Chemical Vapor Deposition (CVD) for Semiconductor Film Growth

Research into Novel Germanium-Based Materials

The applications of this compound extend beyond conventional silicon-based devices into the research and development of new materials with unique optical and electronic properties. europa.eu GeF₄ serves as a versatile precursor for synthesizing a range of advanced germanium-based materials.

Germanium nanocrystals and nanostructures are of great interest due to their quantum confinement effects, which allow their optical and electronic properties to be tuned by changing their size. researchgate.net This makes them promising candidates for applications in optoelectronic devices like photodetectors and light emitters. chembk.combrown.edu

Research has shown that this compound, when used in combination with a reducing agent like disilane (Si₂H₆), can be used to directly synthesize silicon-germanium crystallites on substrates like glass. chembk.comwikipedia.org While many colloidal synthesis methods for Ge nanocrystals use other precursors like germanium iodide (GeI₄), the use of gaseous halide precursors like GeF₄ is a recognized route. researchgate.netescholarship.org The conversion of enriched gaseous GeF₄ into products like thin films and polycrystals is an area of active materials research. researchgate.net The development of such synthesis routes is crucial for enabling the integration of these nanostructured materials into next-generation optoelectronics.

This compound is a foundational precursor for creating advanced semiconductor materials that offer superior performance compared to traditional silicon. The ability to produce these materials is driving innovation in electronics, telecommunications, and sensor technology. dataintelo.comglobalgrowthinsights.com

A primary example is the synthesis of silicon-germanium (SiGe) alloys. GeF₄ is a critical ingredient in the manufacturing process for SiGe, which is essential for fabricating high-speed integrated circuits. dataintelo.comarchivemarketresearch.com Research using GeF₄ as a precursor has enabled the development of various specialized SiGe materials:

Ge-rich SiGe Epilayers: As detailed in section 7.1.2, GeF₄ facilitates the low-temperature growth of high-quality SiGe films with high germanium content, which is desirable for high-mobility electronic and optoelectronic devices. aip.org

Amorphous SiGe Films: The use of GeF₄ in PECVD allows for the creation of amorphous SiGe (a-Si₁₋ₓGeₓ:H,F) films. These materials are being investigated for use as the sensing layer in devices such as uncooled microbolometers for thermal imaging. researchgate.net

The ongoing research into materials synthesized from GeF₄ precursors is vital for pushing the boundaries of semiconductor technology and enabling new applications in diverse fields. archivemarketresearch.com

Table 3: Advanced Semiconductor Materials Developed Using GeF₄ Precursors

| Material | Synthesis Method | Precursors | Key Properties / Research Focus | Potential Applications |

| Silicon-Germanium (SiGe) Alloys | CVD | GeF₄, Si-source (e.g., Si₂H₆) | Enhanced carrier mobility, high-speed performance. dataintelo.com | High-speed integrated circuits, wireless communication systems. dataintelo.com |

| Ge-rich Si₁₋ₓGeₓ Epilayers | Reactive Thermal CVD | GeF₄, Si₂H₆ | High crystal quality, low defect density, grown at low temperatures. aip.org | High-mobility transistors, optoelectronic devices. aip.org |

| Amorphous SiGe (a-Si₁₋ₓGeₓ:H,F) | Plasma-Enhanced CVD | GeF₄, SiH₄ | Tunable electrical properties, high thermal sensitivity. researchgate.net | Sensing layers for uncooled microbolometers (thermal imaging). researchgate.net |

Q & A

Q. What are the primary synthesis routes for tetrafluorogermane (GeF₄), and how do reaction conditions influence yield and purity?

- Methodological Answer : GeF₄ is synthesized via two primary routes:

- Laboratory-scale : Reaction of germanium dioxide (GeO₂) with hydrofluoric acid (HF) under controlled stoichiometric conditions:

Key factors include HF concentration, temperature (typically 100–150°C), and inert atmosphere to prevent hydrolysis .- Industrial-scale : Direct fluorination of elemental germanium with F₂ gas at elevated temperatures (300–400°C):

Excess F₂ ensures high purity (>99%) but requires specialized equipment for gas handling . - Analytical Validation : Use FTIR spectroscopy to confirm Ge-F stretching modes (~740 cm⁻¹) and gas chromatography for purity assessment .

- Industrial-scale : Direct fluorination of elemental germanium with F₂ gas at elevated temperatures (300–400°C):

Q. What safety protocols are critical when handling GeF₄ in laboratory settings?

- Methodological Answer :

- Containment : Use gas-tight systems with passivated stainless steel or nickel alloys to prevent corrosion. GeF₄ reacts violently with moisture, producing HF and GeO₂ fumes .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, full-face respirators with HF filters, and emergency shower/eye-wash stations are mandatory .

- Ventilation : Conduct experiments in fume hoods with HEPA filters to capture airborne particulates and HF byproducts .

Advanced Research Questions

Q. How can contradictions in published data on GeF₄ reactivity (e.g., hydrolysis rates or fluorination efficiency) be resolved?

- Methodological Answer : Discrepancies often arise from differences in:

- Purity : Trace moisture or oxygen in GeF₄ samples alters reactivity. Use Karl Fischer titration to quantify residual H₂O .

- Experimental Conditions : Compare studies under standardized temperature, pressure, and gas-flow rates. For example, hydrolysis rates vary by orders of magnitude between static vs. dynamic gas systems .

- Recommendation : Replicate key experiments with in-situ monitoring (e.g., mass spectrometry) to track intermediate species like GeF₃⁺ or GeF₂O .

Q. What advanced techniques are used to study GeF₄’s role in plasma-enhanced deposition of silicon-germanium alloys?

- Methodological Answer :

- Plasma Diagnostics : Langmuir probes or optical emission spectroscopy (OES) to monitor ionized species (e.g., GeF₃⁺) in SiH₄/GeF₄ mixtures. Optimal GeF₄:SiH₄ ratios (1:4 to 1:10) minimize F incorporation into films .

- Film Characterization : XPS or Raman spectroscopy to analyze Ge-Si bonding and fluorine content. High F concentrations (>5 at.%) degrade electronic properties .

- Process Optimization : Adjust RF power (50–200 W) and substrate temperature (200–400°C) to balance deposition rate and film crystallinity .

Q. How does GeF₄ compare to SiF₄ and SnF₄ in halogen exchange reactions, and what mechanistic insights exist?

- Methodological Answer :

- Reactivity Trends : GeF₄ exhibits intermediate Lewis acidity (vs. SiF₄ and SnF₄), influencing its substitution kinetics. For example, with Cl⁻:

Reaction rates follow SnF₄ > GeF₄ > SiF₄ due to increasing metal electronegativity .

Data Management and Reproducibility

Q. How should researchers document GeF₄-related data to comply with DFG guidelines on research data management?

- Methodological Answer :

- Metadata Standards : Include synthesis conditions (temperature, pressure, precursor purity), analytical methods (spectral peaks, calibration curves), and raw instrument outputs (e.g., chromatograms) .

- Long-Term Archiving : Deposit datasets in discipline-specific repositories (e.g., Zenodo or NOMAD) with DOI assignment. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Compliance : Align with DFG’s checklist for research data, detailing data formats, retention periods, and access protocols .

Q. What strategies ensure reproducibility in GeF₄-based semiconductor research?

- Methodological Answer :

- Detailed Protocols : Publish step-by-step synthesis and characterization procedures, including equipment calibration (e.g., gas flow controllers) .

- Interlab Comparisons : Collaborate with independent labs to validate key results, such as GeF₄’s etch rates on silicon substrates .

- Open-Source Software : Share code for data analysis (e.g., Python scripts for Raman peak deconvolution) to reduce variability in interpretation .

Emerging Research Directions

Q. What novel applications of GeF₄ are being explored in photonic materials or quantum computing?

- Methodological Answer :

- Photonic Waveguides : Use GeF₄-derived germanate glasses for low-loss mid-IR optics. Key parameters include OH⁻ content (<1 ppm) and Ge coordination geometry (e.g., [GeO₄] vs. [GeO₆]) .

- Quantum Dots : GeF₄ as a precursor for Ge nanocrystals via plasma synthesis. Size control (2–10 nm) is achieved by tuning plasma power and gas residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。